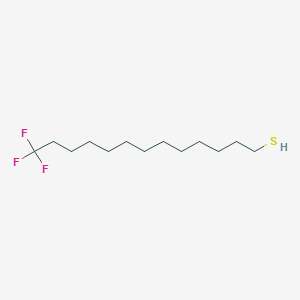
13,13,13-Trifluorotridecane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,13,13-Trifluorotridecane-1-thiol is an organosulfur compound with the molecular formula C13H25F3S It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a tridecane chain, with a thiol group (-SH) at the opposite end
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 13,13,13-trifluorotridecane with hydrogen sulfide (H2S) in the presence of a catalyst to introduce the thiol group .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes followed by thiolation. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions: 13,13,13-Trifluorotridecane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Tridecane.
Substitution: Various substituted thiol derivatives depending on the reactants used.
Scientific Research Applications
13,13,13-Trifluorotridecane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific thiol-reactive properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms
Mechanism of Action
The mechanism of action of 13,13,13-Trifluorotridecane-1-thiol involves its interaction with various molecular targets through its thiol group. Thiols are known to participate in redox reactions, acting as antioxidants or pro-oxidants depending on the context. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable tool in studying redox biology and related fields .
Comparison with Similar Compounds
13,13,13-Trifluorotridecane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
13,13,13-Trifluorotridecane: Lacks the thiol group, making it less reactive in certain chemical reactions.
13,13,13-Trifluorotridecane-1-amine: Contains an amine group, leading to different chemical properties and reactivity.
Uniqueness: 13,13,13-Trifluorotridecane-1-thiol is unique due to the combination of a thiol group and three fluorine atoms, which imparts distinct chemical and physical properties. The presence of fluorine atoms increases the compound’s lipophilicity and stability, while the thiol group provides a reactive site for various chemical transformations .
Properties
CAS No. |
200501-45-7 |
|---|---|
Molecular Formula |
C13H25F3S |
Molecular Weight |
270.40 g/mol |
IUPAC Name |
13,13,13-trifluorotridecane-1-thiol |
InChI |
InChI=1S/C13H25F3S/c14-13(15,16)11-9-7-5-3-1-2-4-6-8-10-12-17/h17H,1-12H2 |
InChI Key |
MDTGEIZLPBDART-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCS)CCCCCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


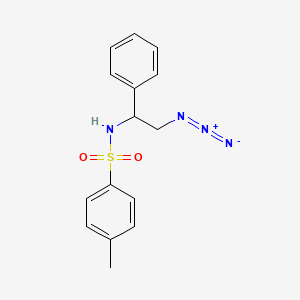
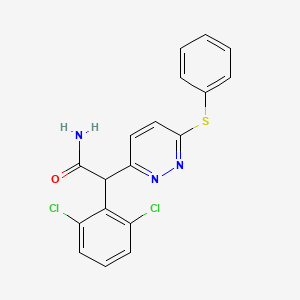
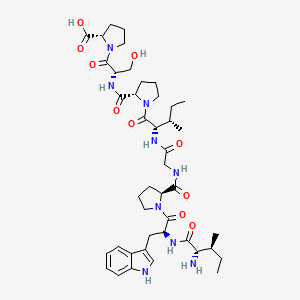
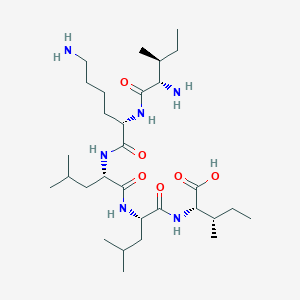
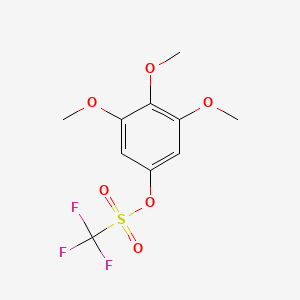
![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)
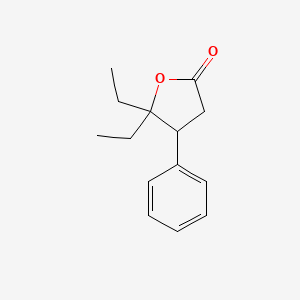
![{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B12563510.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)
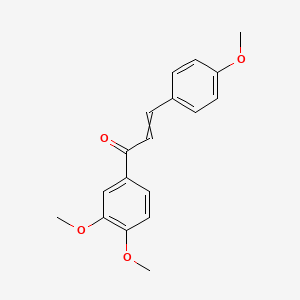
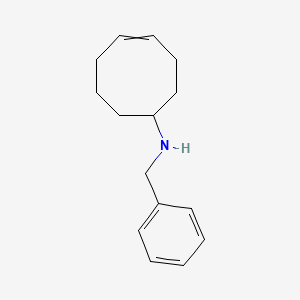
![4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12563545.png)
